![molecular formula C37H68N2O13 B601252 3'-(N,N-Didemethyl)-3'-N-formylazithromycin CAS No. 765927-71-7](/img/structure/B601252.png)
3'-(N,N-Didemethyl)-3'-N-formylazithromycin
Overview
Description
3-(N,N-Didemethyl)-3'-N-formylazithromycin is an antibiotic that belongs to the macrolide family of drugs. It is a semi-synthetic derivative of erythromycin and is used to treat a wide range of bacterial infections. It is generally well tolerated and has fewer side effects than other antibiotics. It has been used in the treatment of pneumonia, sinusitis, bronchitis, and skin infections.
Scientific Research Applications
Antimicrobial Activity and Cytotoxicity : A study on new anthracycline antibiotics, which include compounds similar to 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, showed moderate antimicrobial activity against Gram-positive bacteria and cytotoxicity against certain tumor cells (Speitling et al., 1998).
Synthesis and Antimicrobial Activity of Derivatives : Research on the synthesis of demethyl derivatives of certain antibiotics indicates that specific structural changes can influence antimicrobial activity, especially against pseudomonas (Ikeda et al., 1980).
Purification and Derivative Synthesis : A study on 3’-N-demethylazithromycin, closely related to 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, discusses purification methods and the synthesis of derivatives, suggesting potential for producing high-quality derivative products (Fu Yan-jie et al., 2013).
Photochemical Derivation and Bioactivity : Research into the photochemical derivation of N-demethyl derivatives from anthracyclines, a class of antibiotics, shows varying effects on cytotoxicity and bioactivity, highlighting the importance of chemical modifications in drug development (Johdo et al., 1992).
Puromycin and Antibiotic Application : A comprehensive review of puromycin, an antibiotic that inhibits protein synthesis, demonstrates the broad applications of such compounds in biological and clinical research (Aviner, 2020).
Antibiotic Degradation and Environmental Impact : A study on the degradation of macrolide antibiotics by ozone, including clarithromycin which shares a functional group with 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, discusses the environmental impact and treatment methods for these antibiotics (Lange et al., 2006).
properties
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68N2O13/c1-13-26-37(10,46)30(42)23(6)39(11)17-19(2)15-35(8,45)32(52-34-28(41)25(38-18-40)14-20(3)48-34)21(4)29(22(5)33(44)50-26)51-27-16-36(9,47-12)31(43)24(7)49-27/h18-32,34,41-43,45-46H,13-17H2,1-12H3,(H,38,40)/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFNIVRKKVCSI-HOQMJRDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC=O)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227395 | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
CAS RN |
765927-71-7 | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765927717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(N,N-DIDEMETHYL)-3'-N-FORMYLAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0COS9HZPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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